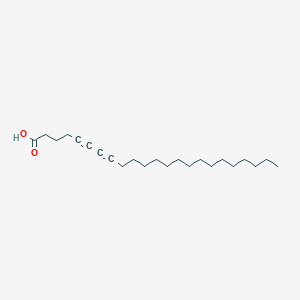![molecular formula C17H19ClO6 B13814029 7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione CAS No. 17793-63-4](/img/structure/B13814029.png)
7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7-Chloro-2’,4,6-trimethoxy-6’-methylspiro[benzofuran-2(3H),1’-cyclohexane]-3,4’-dione involves several steps. One common method includes the reaction of 7-chloro-2’,4,6-trimethoxy-6’-methylbenzofuran with cyclohexane-1,3-dione under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the spiro compound . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2’,4,6-trimethoxy-6’-methylspiro[benzofuran-2(3H),1’-cyclohexane]-3,4’-dione has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: Studies have investigated its potential as an antifungal agent, similar to griseofulvin.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antifungal and anticancer activities.
Wirkmechanismus
The mechanism of action of 7-Chloro-2’,4,6-trimethoxy-6’-methylspiro[benzofuran-2(3H),1’-cyclohexane]-3,4’-dione is believed to be similar to that of griseofulvin. It interferes with the function of microtubules, inhibiting cell division in fungi and potentially other organisms. This disruption of microtubule function leads to the inhibition of fungal growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other derivatives of griseofulvin, such as:
- 7-Chloro-2’,4,6-trimethoxy-6’-methyl-5-nitro-3H-spiro[benzofuran-2,1’-cyclohex 2ene]-3,4’-dione
- 7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohexane]-3-one
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their biological activities and applications
Eigenschaften
CAS-Nummer |
17793-63-4 |
|---|---|
Molekularformel |
C17H19ClO6 |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3-dione |
InChI |
InChI=1S/C17H19ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h7-8,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
IIUZTXTZRGLYTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CC(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)
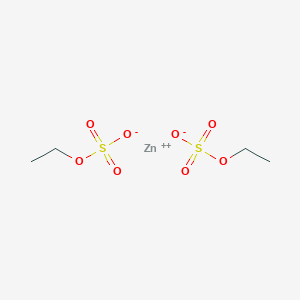
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
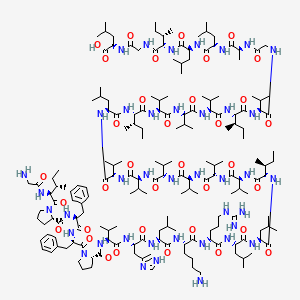
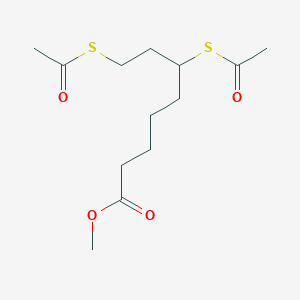

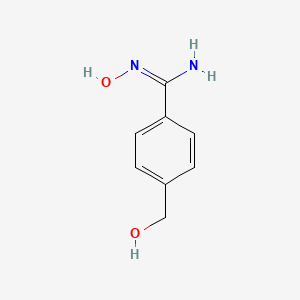
![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
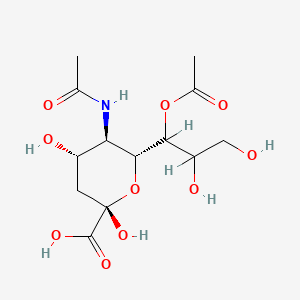
![Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-](/img/structure/B13814032.png)
